molecular formula C10H13ClO3S B8489949 4-Phenoxybutane-1-sulfonic acid chloride

4-Phenoxybutane-1-sulfonic acid chloride

Cat. No.: B8489949
M. Wt: 248.73 g/mol
InChI Key: XKLZYDGDMWSVQN-UHFFFAOYSA-N
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Description

4-Phenoxybutane-1-sulfonic acid chloride is a chemical building block of interest in organic synthesis and medicinal chemistry. As a sulfonyl chloride, it is a highly reactive intermediate primarily used to introduce the 4-phenoxybutane-1-sulfonyl moiety into target molecules. This functional group is commonly utilized in the synthesis of sulfonamide derivatives, which are investigated for a range of biological activities in early-stage research . The compound features a phenyl group connected via a four-carbon ether chain to the sulfonyl chloride, a structure that may influence the properties of resulting molecules. Related sulfonyl chloride and phenoxy-containing compounds are frequently employed in the development of active agents for various research applications . This product is sold For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this reagent with appropriate care, as sulfonyl chlorides are typically moisture-sensitive and may cause skin and eye irritation .

Properties

Molecular Formula

C10H13ClO3S

Molecular Weight

248.73 g/mol

IUPAC Name

4-phenoxybutane-1-sulfonyl chloride

InChI

InChI=1S/C10H13ClO3S/c11-15(12,13)9-5-4-8-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

XKLZYDGDMWSVQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCS(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Molecular Features

The following table summarizes key structural and molecular differences between 4-phenoxybutane-1-sulfonic acid chloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound* N/A C₁₀H₁₁ClO₃S ~242.7 (inferred) Phenoxy (C₄), sulfonyl chloride (C₁)
4-Fluorobutane-1-sulfonyl chloride 372-00-9 C₄H₈ClFO₂S 174.62 Fluorine (C₄), sulfonyl chloride (C₁)
1-(4-Chlorophenyl)butane-1-sulfonyl chloride 1248955-64-7 C₁₀H₁₂Cl₂O₂S 267.17 4-Chlorophenyl (C₁), sulfonyl chloride (C₁)
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride 1909337-37-6 C₁₁H₁₃Cl₂NO₃S 310.2 Chloropentanamido (benzene), sulfonyl chloride (benzene)
Key Observations:
  • Substituent Position: The phenoxy group in this compound is distal to the sulfonyl chloride (C₄ vs. C₁), whereas in 1-(4-chlorophenyl)butane-1-sulfonyl chloride, the aryl group is directly attached to the sulfonyl-bearing carbon . This positional difference may reduce steric hindrance in the former, enhancing its reactivity in nucleophilic substitutions.
  • Electronic Effects: The phenoxy group’s electron-donating resonance effect could slightly deactivate the sulfonyl chloride compared to electron-withdrawing groups (e.g., fluorine in 4-fluorobutane-1-sulfonyl chloride) . However, the long alkyl chain in this compound may mitigate this effect.
Reactivity:
  • 4-Fluorobutane-1-sulfonyl chloride : The fluorine atom (electronegative but distant from the sulfonyl group) has minimal electronic impact, making its reactivity comparable to simple alkyl sulfonyl chlorides. It is commonly used in synthesizing sulfonamides and sulfonate esters .
  • 1-(4-Chlorophenyl)butane-1-sulfonyl chloride : The 4-chlorophenyl group adjacent to the sulfonyl chloride enhances electrophilicity due to its electron-withdrawing nature, favoring reactions with amines or alcohols in pharmaceutical intermediates .
  • This compound: The phenoxy group may improve solubility in aromatic solvents, facilitating reactions in non-polar media. Its applications could include polymer crosslinking or surfactant synthesis.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H and ¹³C NMR identify phenoxy and sulfonyl chloride moieties. For example, the sulfonyl chloride group in analogs like 4-fluorobutane-1-sulfonyl chloride shows distinct ¹⁹F NMR shifts .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • Computational modeling : Density Functional Theory (DFT) predicts electrophilic reactivity at the sulfonyl chloride site. SMILES notations (e.g., C(CCS(=O)(=O)Cl)CF for fluorinated analogs) enable in silico studies .

What strategies are effective for analyzing contradictory reactivity data in sulfonyl chloride derivatives during cross-coupling reactions?

Advanced Research Focus
Contradictions arise from steric hindrance, electronic effects, or solvent polarity. For example:

  • Steric effects : Bulky substituents (e.g., cyclopentylmethoxy) reduce nucleophilic substitution rates compared to linear alkoxy groups .
  • Electronic effects : Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity of the sulfonyl chloride, as seen in 4-fluorobutane-1-sulfonyl chloride .
  • Troubleshooting : Use kinetic studies (e.g., time-resolved NMR) to isolate rate-determining steps and optimize conditions .

What are the best practices for stabilizing this compound under various experimental conditions?

Q. Advanced Research Focus

  • Storage : Keep under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis .
  • Solvent selection : Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic attack.
  • Stabilizers : Add molecular sieves to scavenge trace moisture during reactions .

How can selective sulfonamide derivatization be achieved using this compound while minimizing side reactions?

Q. Advanced Research Focus

  • Stepwise functionalization : React with amines (e.g., primary aliphatic amines) at 0–5°C to control exothermicity .
  • Protecting groups : Temporarily block reactive sites on the phenoxy ring to avoid unwanted substitutions .
  • Catalysis : Use triethylamine as a base to neutralize HCl byproducts and accelerate sulfonamide formation .

What comparative structural analyses differentiate this compound from its analogs in terms of reactivity and application?

Q. Basic Research Focus

  • Substituent effects : Compare with 4-(Methoxy)butane-1-sulfonamide (lower electrophilicity) and 4-Cyclohexylbutane-1-sulfonic acid (lack of chlorination) .
  • Collision cross-section (CCS) data : For fluorinated analogs, CCS values predict solubility and diffusion properties .
  • Biological activity : Unlike sulfonamides, sulfonyl chlorides are rarely bioactive but serve as intermediates for drug candidates .

What methodologies are recommended for assessing the environmental and health impacts of this compound in laboratory settings?

Q. Advanced Research Focus

  • Toxicity screening : Follow EPA guidelines for perfluorinated compounds (e.g., PFBS analogs) using in vitro assays (e.g., mitochondrial toxicity) .
  • Environmental persistence : Use high-resolution mass spectrometry (HRMS) to detect degradation products in simulated wastewater .
  • Risk mitigation : Implement fume hoods and personal protective equipment (PPE) as per SDS guidelines for sulfonyl chlorides .

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